molecular formula C11H12N4O2S B12124217 5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine CAS No. 32083-57-1

5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine

Cat. No.: B12124217
CAS No.: 32083-57-1
M. Wt: 264.31 g/mol
InChI Key: VJYJKOHIRJEPPA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,4-diaminopyrimidine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methylphenyl)sulfanyl-2,4-quinazolinediamine: A similar compound with a quinazoline core instead of a pyrimidine core.

    2,4-Disubstituted thiazoles: Compounds with similar biological activities and applications.

Uniqueness

5-(4-Methylphenyl)sulfonylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

32083-57-1

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H12N4O2S/c1-7-2-4-8(5-3-7)18(16,17)9-6-14-11(13)15-10(9)12/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

VJYJKOHIRJEPPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N

Origin of Product

United States

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